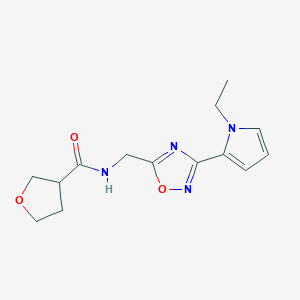

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. Its backbone includes a tetrahydrofuran ring, an oxadiazole moiety, and an attached pyrrole group, suggesting a rich landscape of chemical reactivity and interaction with biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide typically involves a multi-step process:

Formation of the 1,2,4-oxadiazole ring: Starting with an appropriate nitrile, the oxadiazole ring is often formed through a cyclization reaction involving hydroxylamine or its derivatives.

Introduction of the pyrrole group: The pyrrole moiety can be introduced via a substitution reaction, attaching it to a pre-formed oxadiazole intermediate.

Tetrahydrofuran incorporation: The final step typically involves coupling the oxadiazole-pyrrole compound with a tetrahydrofuran derivative through an amide bond formation, often using reagents such as coupling agents or activating agents under mild to moderate temperature conditions.

Industrial Production Methods: Industrial-scale production would leverage optimization of these steps with efficient catalysts and scalable conditions to ensure high yield and purity of the compound. Techniques such as continuous flow chemistry or automated synthesis platforms could be employed to maximize productivity.

Análisis De Reacciones Químicas

Types of Reactions: N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide is poised to undergo various chemical reactions due to its functional groups:

Oxidation: The compound may undergo oxidative reactions at the pyrrole ring, especially under the influence of strong oxidizing agents.

Reduction: Reduction reactions could target the oxadiazole or carboxamide functionalities, yielding different structural analogs.

Substitution: Both the pyrrole and oxadiazole rings are potential sites for electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions: Reagents commonly used include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution reactions. Conditions vary but often involve solvents like dichloromethane or ethanol, with temperature ranges from room temperature to moderate heating.

Major Products Formed: Reactions involving this compound can produce various derivatives, such as oxidized pyrrole products, reduced oxadiazoles, or substituted analogs with different functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide. Research indicates that modifications to the oxadiazole ring can enhance efficacy against various bacterial strains.

Case Study:

A study evaluated several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a pyrrole substituent exhibited significant antibacterial activity, suggesting potential for developing new antibiotics .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| N-(4-(4-(2,3-Dichloro-phenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide | High | Moderate |

| This compound | Moderate | High |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms.

Case Study:

In vitro assays demonstrated that N-(4-(5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1,3,4-oxadiazol-2-yl)phenyl)-1H-pyrrole derivatives exhibited cytotoxic effects on multiple cancer cell lines. The mechanism was linked to the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF7 | 20 | Cell cycle arrest |

Neuropharmacological Applications

The pyrrole and oxadiazole moieties in the compound suggest potential neuropharmacological applications. Research indicates that similar compounds can modulate neurotransmitter systems.

Case Study:

A recent publication explored the effects of oxadiazole derivatives on dopamine receptors. The study found that certain modifications could enhance binding affinity to D3 receptors, indicating potential for treating neurological disorders such as schizophrenia .

Mecanismo De Acción

Mechanism and Pathways: The biological activity of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide would depend on its interactions at the molecular level:

Molecular Targets: Enzymes, receptors, or nucleic acids could be potential targets.

Pathways: The compound might interfere with biochemical pathways by modulating enzyme activity, altering gene expression, or binding to receptors.

Comparación Con Compuestos Similares

When compared with similar compounds, such as other oxadiazole derivatives or pyrrole-containing molecules, N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide stands out due to its combined functionalities:

Oxadiazole Compounds:

Pyrrole Derivatives: The presence of an oxadiazole ring distinguishes it from other pyrrole-based molecules, possibly imparting unique biological activities.

Similar compounds include:

3-(pyrrol-2-yl)-1,2,4-oxadiazole

1-ethyl-1H-pyrrole-2-carboxamide

Tetrahydrofuran-3-carboxamide

These features collectively make this compound a compound of significant interest in various scientific domains. Curious about any other compounds or their applications?

Actividad Biológica

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a pyrrole moiety linked to a 1,2,4-oxadiazole and a tetrahydrofuran carboxamide. The structural formula is represented as follows:

This structure contributes to its interaction with biological targets that are critical for its pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. A study reported that oxadiazole derivatives exhibited IC50 values ranging from 0.5 to 10 µM against human colon adenocarcinoma cells (HT29) and breast cancer cells (MCF7) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT29 | 0.8 |

| Compound B | MCF7 | 5.0 |

| N-(3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-Oxadiazol-5-Yl) | A549 | 3.5 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives possess broad-spectrum antibacterial and antifungal activities. For example, a derivative was found to be effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 16 µg/mL .

Anti-inflammatory Effects

In vitro studies have suggested that compounds containing the oxadiazole moiety exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound shows potential as an inhibitor of various enzymes associated with cancer proliferation and inflammation, including histone deacetylases (HDACs) and cyclooxygenases (COX) .

- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in the G0/G1 phase in cancer cells, leading to reduced proliferation .

- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways in cancer cells, promoting programmed cell death .

Case Studies

A notable case study involved the synthesis of a series of oxadiazole derivatives where one compound demonstrated an IC50 value of 0.9 µM against the MCF7 breast cancer cell line. This study highlighted the importance of structural modifications in enhancing biological activity .

Another study focused on the anti-inflammatory effects of related compounds in animal models of arthritis, showing significant reductions in paw swelling and joint inflammation when administered at doses of 10 mg/kg .

Propiedades

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-2-18-6-3-4-11(18)13-16-12(21-17-13)8-15-14(19)10-5-7-20-9-10/h3-4,6,10H,2,5,7-9H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUDKHVOYWQGSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.